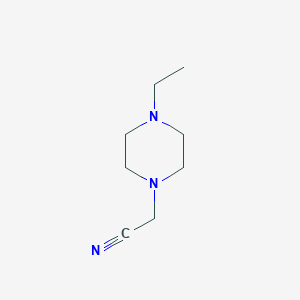

2-(4-Ethylpiperazin-1-yl)acetonitrile

Übersicht

Beschreibung

2-(4-Ethylpiperazin-1-yl)acetonitrile is an organic compound with the molecular formula C8H15N3. It is a derivative of piperazine, a heterocyclic amine, and features an ethyl group attached to the piperazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylpiperazin-1-yl)acetonitrile typically involves the reaction of 4-ethylpiperazine with a suitable nitrile precursor. One common method is the alkylation of 4-ethylpiperazine with chloroacetonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding amides or carboxylic acids.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, organic solvents, and bases.

Major Products Formed:

Oxidation: Amides, carboxylic acids.

Reduction: Primary amines.

Substitution: Various alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1. Antiviral Activity

Recent studies have demonstrated that derivatives of 2-(4-Ethylpiperazin-1-yl)acetonitrile exhibit promising antiviral properties. For instance, compounds incorporating piperazine moieties have been evaluated for their efficacy against Venezuelan equine encephalitis virus (VEEV). These studies indicate that modifications to the piperazine structure can enhance antiviral activity, with certain analogs showing significant reductions in viral plaque formation at low concentrations .

1.2. Anticancer Properties

The incorporation of piperazine into drug scaffolds is known to improve solubility and bioavailability, which are critical for the development of anticancer agents. Research has identified several piperazine derivatives that demonstrate activity against various cancer cell lines, including those associated with glioblastoma and leukemia. The structural modifications involving this compound have been linked to improved therapeutic profiles in preclinical models .

Synthesis and Derivative Development

2.1. Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including multi-step reactions involving piperazine derivatives and acetonitrile precursors. A notable approach involves the use of environmentally friendly solvents and catalysts, which enhances yield and reduces by-products during synthesis .

| Synthetic Method | Yield (%) | Conditions |

|---|---|---|

| Base-induced reaction using disulfides | 90% | Ethanol, 100 °C |

| Reaction with alkali salts | Variable | Varies by salt used |

2.2. Derivative Exploration

The exploration of derivatives based on this compound has led to the identification of compounds with enhanced biological activities. For instance, modifications at the acetonitrile group have resulted in novel structures that exhibit improved interactions with biological targets, such as ACAT-1 inhibitors for cholesterol management .

Pharmacological Insights

3.1. Mechanism of Action

The mechanisms by which this compound and its derivatives exert their effects are being actively researched. Studies suggest that these compounds may function through multiple pathways, including inhibition of specific enzymes involved in viral replication and modulation of signaling pathways relevant to cancer cell proliferation .

3.2. Case Studies

Several case studies highlight the application of this compound in drug development:

- Case Study 1: A derivative was tested for its ability to inhibit ACAT-1, showing significant promise in reducing cholesterol levels in preclinical models.

- Case Study 2: An analog demonstrated potent antiviral activity against VEEV, with further studies planned to evaluate its efficacy in vivo.

Wirkmechanismus

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s structure allows it to interact with various molecular targets, influencing biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

- 2-(4-Methylpiperazin-1-yl)acetonitrile

- 2-(4-Phenylpiperazin-1-yl)acetonitrile

- 2-(4-Benzylpiperazin-1-yl)acetonitrile

Comparison: 2-(4-Ethylpiperazin-1-yl)acetonitrile is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets. Compared to its methyl, phenyl, and benzyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Biologische Aktivität

2-(4-Ethylpiperazin-1-yl)acetonitrile (CAS Number: 90206-22-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and specific activities associated with this compound, supported by relevant research findings and data tables.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with acetonitrile under controlled conditions. Various methods have been reported, including using different catalysts and solvents to optimize yield and purity. For example, one study reported a yield of 90% when employing specific reaction conditions involving potassium carbonate in ethanol .

Biological Activity Overview

The biological activity of this compound has been assessed in several studies, focusing on its antimicrobial, antidepressant-like, and cytotoxic properties. Below are summarized findings from diverse research articles:

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives containing piperazine moieties have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5c | S. aureus | 15.8 µM |

| 5e | MRSA | 31.6 µM |

| 5c | S. epidermidis | 15.8 µM |

| 5e | E. coli | Not specified |

These results suggest that the presence of the piperazine ring enhances the antimicrobial efficacy of the compounds .

Antidepressant-Like Activity

In animal models, specifically using the tail-suspension test (TST) and modified forced swimming test (MFST), several derivatives of piperazine have demonstrated significant antidepressant-like effects. Compounds such as 2c and 2d reduced immobility time significantly compared to control groups.

| Compound | TST Results (p-value) | MFST Results (p-value) |

|---|---|---|

| 2c | <0.01 | <0.05 |

| 2d | <0.001 | <0.001 |

These findings indicate that modifications to the piperazine structure can lead to enhanced activity in behavioral models .

Cytotoxicity

The cytotoxic potential of this compound has also been evaluated against various cancer cell lines using MTT assays. The results indicated moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| WRL-68 | 86 |

| Caco2 | Not specified |

| MCF-7 | Not specified |

| PC-3 | Not specified |

The observed IC50 values suggest potential use in cancer therapeutics, although further optimization is required for clinical application .

Case Studies

Several case studies highlight the compound's versatility:

- Antimicrobial Efficacy : A study demonstrated that derivatives of acetonitrile with piperazine showed enhanced activity against multidrug-resistant strains, indicating their potential as novel therapeutic agents.

- Behavioral Studies : In a controlled experiment involving mice, compounds derived from piperazine exhibited significant reductions in depressive-like behaviors, suggesting their role as potential antidepressants.

Eigenschaften

IUPAC Name |

2-(4-ethylpiperazin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-2-10-5-7-11(4-3-9)8-6-10/h2,4-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOKGKBTYCFARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627581 | |

| Record name | (4-Ethylpiperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90206-22-7 | |

| Record name | (4-Ethylpiperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.